Gestodene acetate

Vue d'ensemble

Description

Gestodene acetate is a synthetic progestin used primarily in oral contraceptives for women. It is also employed in menopausal hormone therapy . The medication is typically available in combination with an estrogen, such as ethinylestradiol, and is taken orally .

Molecular Structure Analysis

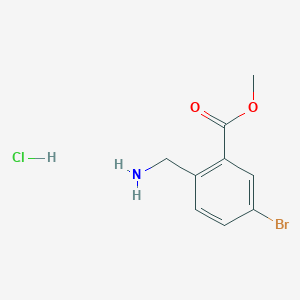

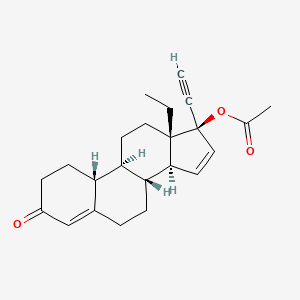

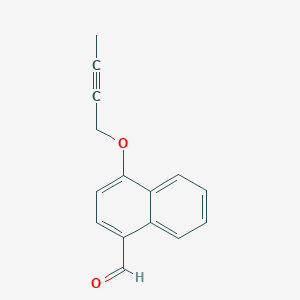

The molecular structure of this compound consists of a cyclopentanophenanthrene backbone with an ethynyl group at position 17 and an acetate group at position 3. The chemical formula is C21H26O2 . The structural differences between gestodene and its acetate form result in variations in pharmacokinetics and biological activity .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Pharmacokinetics and Bioavailability

Gestodene acetate has been studied for its pharmacokinetics and bioavailability in different animal species. Düsterberg, Hümpel, and Speck (1981) investigated its bioavailability and plasma levels in rats, beagles, and rhesus monkeys. They found significant variations in the terminal half-lives and bioavailability of this compound across these species, highlighting challenges in extrapolating results from animal studies to humans (Düsterberg, Hümpel, & Speck, 1981).

2. Receptor Binding and Serum Protein Interaction

In 1989, Pollow et al. conducted a comprehensive characterization of gestodene at the receptor level. They found that gestodene binds effectively to progesterone receptors in human uterus cytosol and exhibits some affinity for androgen and glucocorticoid receptors, but not for estrogen receptors. This binding profile suggests a distinct activity pattern for gestodene compared to other progestogens (Pollow, Juchem, Grill, Elger, Beier, Henderson, Schmidt-Gollwitzer, & Manz, 1989).

3. Environmental Impact and Removal Methods

Morais et al. (2018) studied the removal of synthetic sex hormones, including gestodene, from aqueous samples using hydrothermal carbonization. They found effective removal rates, with gestodene being removed up to 99.3%, which indicates the potential environmental impact and the importance of effective removal methods (Morais, Santiago, Zang, Fonseca-Zang, & Schimidt, 2018).

4. Development of Analytical Methods

There have been several studies focused on developing precise and accurate methods for determining gestodene in various forms. For example, Bebawy, Mostafa, and Refaat (2001) developed new methods for determining gestodene in raw materials and dosage forms, demonstrating the importance of accurate measurement techniques in pharmaceutical applications (Bebawy, Mostafa, & Refaat, 2001).

5. Interaction with Steroid Hormone Receptors

Fuhrmann, Slater, and Fritzemeier (1995) re-evaluated the affinity of gestodene to various steroid hormone receptors, including progesterone, androgen, glucocorticoid, mineralocorticoid, and estrogen receptors. Their findings contribute to understanding the specific pharmacological profile of gestodene, particularly its progestogenic and antimineralocorticoid activities (Fuhrmann, Slater, & Fritzemeier, 1995).

Mécanisme D'action

Gestodene acetate acts as an agonist at the progesterone receptor , which is the biological target of progestogens like progesterone. It exerts its contraceptive effects by altering the endometrial lining, inhibiting ovulation, and thickening cervical mucus, thereby preventing sperm penetration. Additionally, this compound has weak androgenic , antimineralocorticoid , and glucocorticoid activities .

Safety and Hazards

- Venous Thrombosis Risk : All combined oral contraceptives, including those containing gestodene acetate, are associated with an increased risk of venous thrombosis. The risk depends on the progestogen used and the dose of ethinylestradiol .

- Adverse Effects : Side effects may include menstrual irregularities, headaches, nausea, breast tenderness, and mood changes .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,11,13-14,18-21H,4,6-10,12H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSTYGORRFXVOZ-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)

![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)

![2-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine dihydrochloride](/img/structure/B1472108.png)